

5-Bromoindoline: A Technical Guide to Its Physicochemical Properties

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Compound of Interest

Compound Name: 5-Bromoindoline

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of **5-Bromoindoline**, a key intermediate in the synthesis of various pharmacologically active compounds. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and relevant biochemical context.

Core Physicochemical Properties

5-Bromoindoline (CAS No: 22190-33-6) is a substituted indoline derivative. Understanding its physicochemical characteristics is fundamental for its application in synthetic chemistry and drug design. Key properties are summarized below. It is important to distinguish **5-Bromoindoline** from its oxidized precursor, 5-bromoindole, as data for the latter is more prevalent in the literature.

Table 1: General Properties of **5-Bromoindoline**

| Property | Value | Source |
|-------------------|--------------------------------------|--------|
| Molecular Formula | C ₈ H ₈ BrN | [1][2] |
| Molecular Weight | 198.06 g/mol | [2] |
| Appearance | Solid, white to brown or grey powder | [1][3] |
| CAS Number | 22190-33-6 | [1][3] |

Table 2: Key Physicochemical Data

| Property | Value | Notes |
|---------------|---------------|--|
| Melting Point | 36-40 °C | Literature value.[3] |
| Boiling Point | Not available | Estimated values are often for the related compound, 5-bromoindole. |
| pKa | Not available | A predicted pKa for the related compound, 5-bromoindole, is 16.04 ± 0.30.[4][5][6] |
| Solubility | Not available | The related compound, 5-bromoindole, is reported to be soluble in organic solvents like ethanol, ether, and chloroform, with a calculated aqueous solubility of 126 mg/L.[4][5][6][7][8] |
| logP | Not available | No experimentally determined value found. |

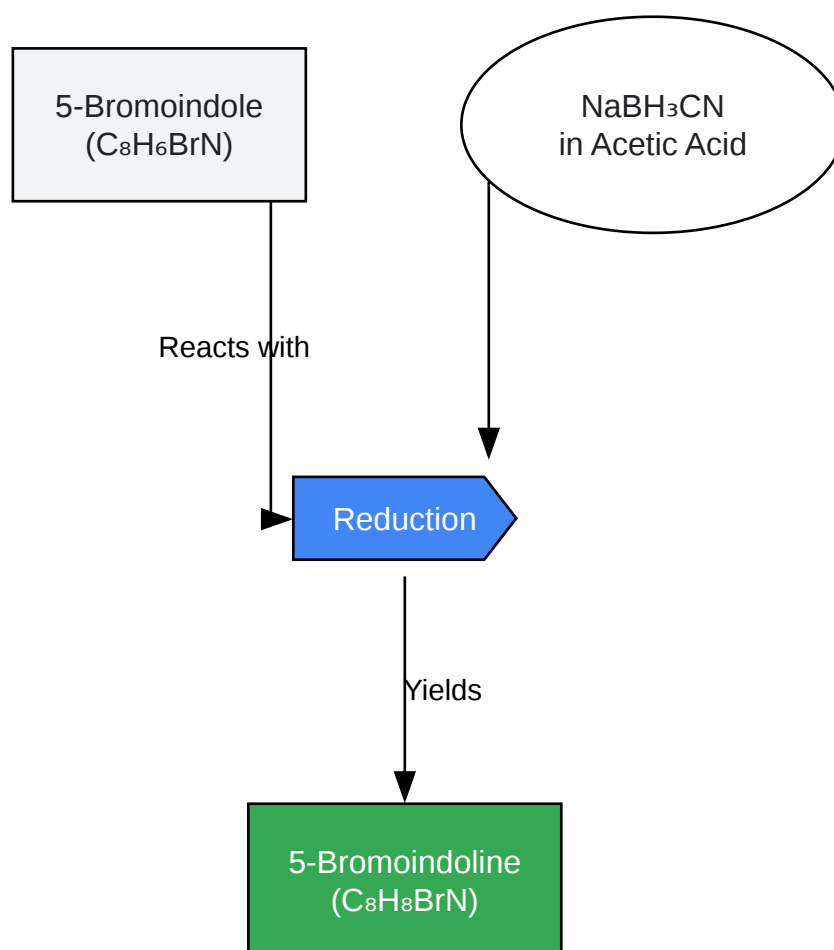
Synthetic and Developmental Context

5-Bromoindoline is primarily synthesized from its precursor, 5-bromoindole. Its significance in drug development stems from its use as a versatile building block for more complex molecules

with potential therapeutic applications.

Synthetic Pathway from 5-Bromoindole

The most common laboratory synthesis involves the reduction of 5-bromoindole. A typical workflow uses a reducing agent such as sodium cyanoborohydride (NaBH_3CN) in an acidic medium like acetic acid.[9]



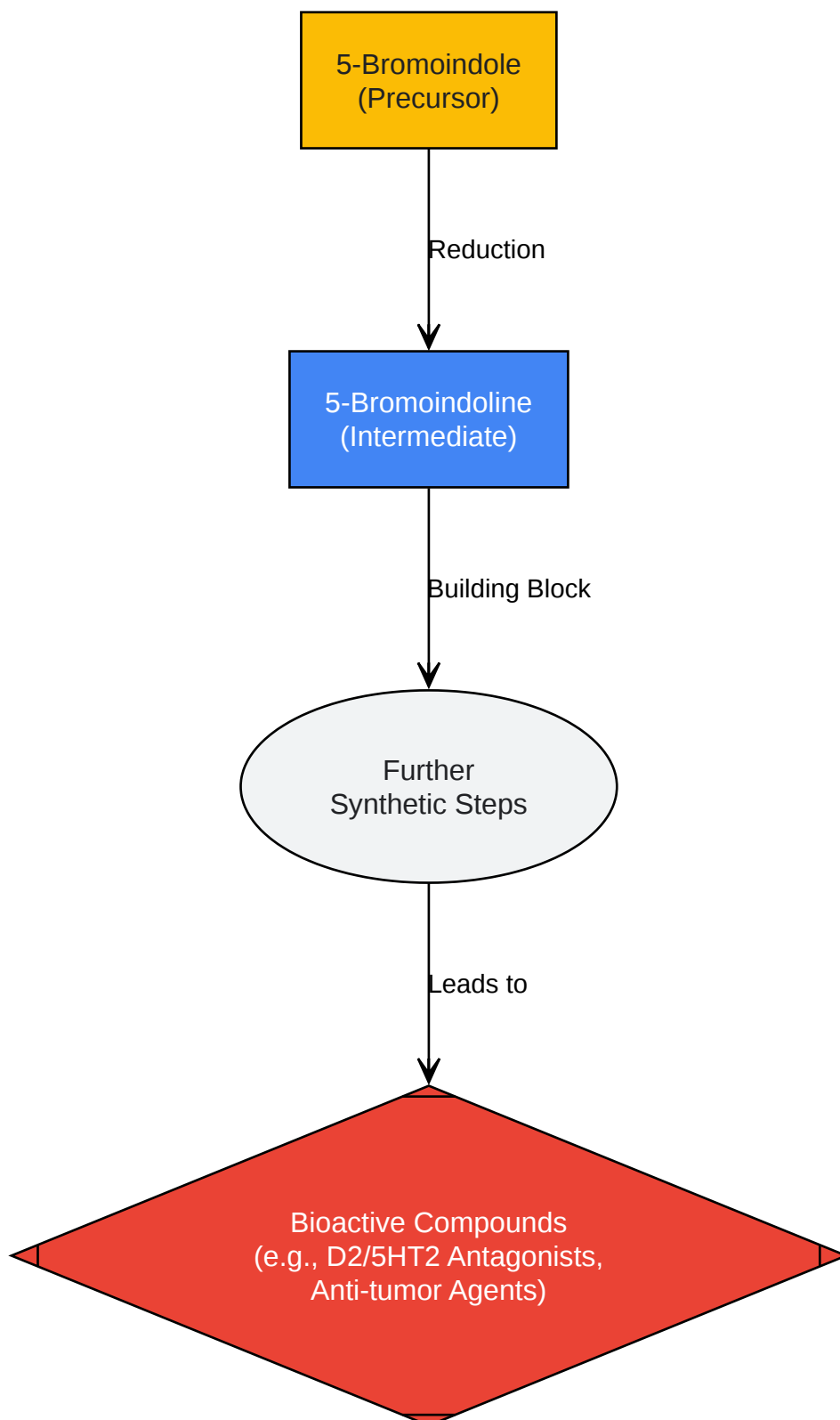
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Caption: Workflow for the synthesis of **5-Bromoindoline** via reduction.

Role in Drug Development

While **5-Bromoindoline** itself is not typically a final drug product, its precursor, 5-bromoindole, is a starting material for synthesizing compounds with significant biological activity, such as D2 (dopamine) and 5HT2 (serotonin) receptor antagonists.[10] Derivatives of 5-bromoindole are

crucial in building scaffolds for anti-inflammatory, antimicrobial, and anti-tumor agents.^{[4][7]} **5-Bromoindoline** serves as a hydrogenated, and often more stable, version of this core structure for further chemical elaboration.



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Caption: Role of **5-Bromoindoline** as an intermediate in drug discovery.

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of organic solids like **5-Bromoindoline**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities.^[11]

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered **5-Bromoindoline** is packed into a capillary tube to a height of 1-2 mm.^[12]
- **Apparatus Setup:** The capillary tube is attached to a thermometer or placed inside a heating block apparatus (e.g., Mel-Temp or Thiele tube).^{[11][13]}
- **Heating:** The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.^[11]
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.^{[11][14]}

Solubility Determination (Shake-Flask Method)

This equilibrium method is considered the gold standard for determining the solubility of a compound in a specific solvent.^[15]

Methodology:

- **Equilibration:** An excess amount of solid **5-Bromoindoline** is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed flask.
- **Agitation:** The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[\[15\]](#)
- **Phase Separation:** After agitation, the suspension is allowed to stand to let undissolved solid settle. The saturated solution is then separated from the excess solid, typically by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[\[15\]](#)
- **Quantification:** The concentration of **5-Bromoindoline** in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve with standards of known concentrations is used for accurate quantification.[\[15\]](#)
- **Reporting:** Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[\[15\]](#)

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different pH values, which influences its solubility, absorption, and receptor binding.

Methodology:

- **Sample Preparation:** A precise amount of **5-Bromoindoline** is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low) to a known concentration (e.g., 1 mM).[\[16\]](#)
- **Calibration:** A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[\[16\]](#)
- **Titration:** The sample solution is placed in a vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The solution is then titrated by the gradual addition of a standardized acid (for a basic compound) or base (for an acidic compound) from a burette.[\[16\]](#)[\[17\]](#)

- **Data Collection:** The pH of the solution is recorded after each incremental addition of the titrant. The titration continues until a full titration curve is generated.[16]
- **Analysis:** The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid-shaped curve.[18]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) measures a compound's lipophilicity by quantifying its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase (typically water or a buffer like PBS at pH 7.4).[19]

Methodology:

- **Phase Preparation:** Equal volumes of n-octanol and the aqueous phase are pre-saturated by shaking them together for 24 hours, after which the layers are separated.[20]
- **Partitioning:** A small, known amount of **5-Bromoindoline** is dissolved in one of the phases. The two phases are then combined in a flask, shaken vigorously for a set period to allow for partitioning, and then left to separate completely.
- **Sampling:** A precise aliquot is carefully removed from each phase, taking care not to disturb the interface.
- **Quantification:** The concentration of **5-Bromoindoline** in each aliquot is determined by an appropriate analytical method, such as HPLC-UV or NMR spectroscopy.[19][20]
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio: $\text{LogP} = \log_{10}([\text{concentration in octanol}] / [\text{concentration in aqueous}])$. [21]

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